

detailed physical and chemical properties of 1,3,5-Triisopropylbenzene

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Compound of Interest

Compound Name: 1,3,5-Triisopropylbenzene

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An In-Depth Technical Guide to 1,3,5-Triisopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3,5-Triisopropylbenzene**, a versatile aromatic hydrocarbon. The information is presented to support its application in research, particularly in chemical synthesis and materials science. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and purification, and methodologies for its characterization using various analytical techniques.

Core Physical and Chemical Properties

1,3,5-Triisopropylbenzene is a colorless liquid characterized by the presence of three isopropyl groups symmetrically attached to a benzene ring. This substitution pattern imparts unique properties such as thermal stability and hydrophobicity.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₄	[1][2]
Molecular Weight	204.35 g/mol	[1][2][3]
CAS Number	717-74-8	[1][2]
Appearance	Clear, colorless liquid	[1][4]
Density	0.845 g/mL at 25 °C	[5][6]
Melting Point	-7 °C	[1][2]
Boiling Point	232-236 °C	[1][6]
Refractive Index (n _{20/D})	1.488	[1][6]
Solubility	Immiscible with water; Soluble in non-polar organic solvents like hexane and toluene.	[7][8]
Flash Point	87 °C (closed cup)	[6][9]

Experimental Protocols

Synthesis: Friedel-Crafts Alkylation of Benzene

1,3,5-Triisopropylbenzene is commonly synthesized via the Friedel-Crafts alkylation of benzene using an isopropylating agent in the presence of a Lewis acid catalyst.[10] A general laboratory-scale procedure is outlined below.

Materials:

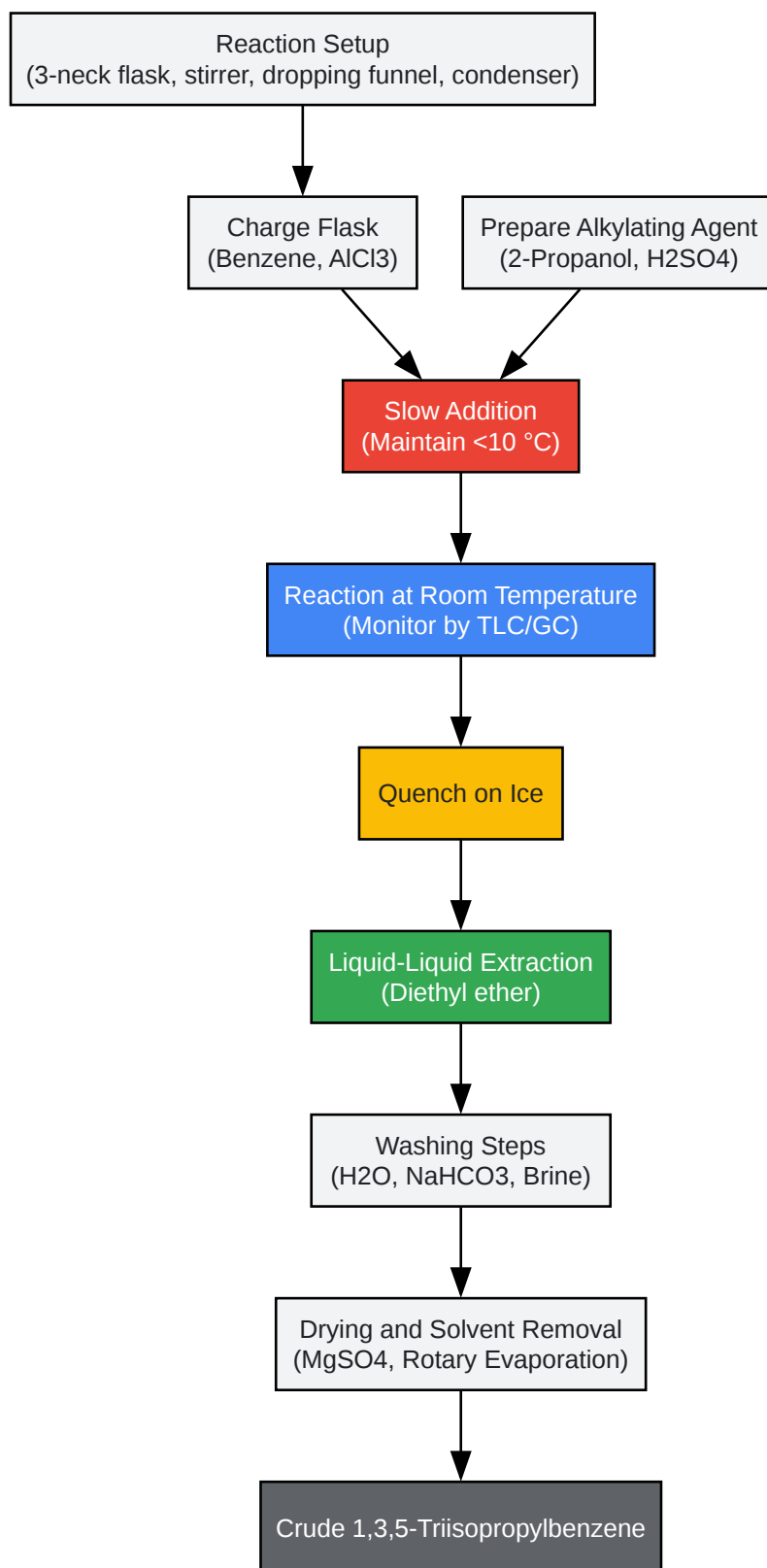
- Benzene
- 2-Propanol (Isopropyl alcohol)
- Anhydrous Aluminum Chloride (AlCl₃)
- Concentrated Sulfuric Acid (H₂SO₄)

- Anhydrous Calcium Chloride (CaCl_2)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- **Reaction Setup:** A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. A drying tube containing anhydrous calcium chloride is placed on top of the condenser to protect the reaction from atmospheric moisture.
- **Charging the Flask:** The flask is charged with benzene and anhydrous aluminum chloride. The mixture is cooled in an ice bath.
- **Addition of Alkylating Agent:** A mixture of 2-propanol and concentrated sulfuric acid is added dropwise from the dropping funnel with vigorous stirring. The temperature of the reaction mixture should be maintained below 10 °C during the addition.
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** The reaction mixture is poured onto crushed ice and stirred until the ice has melted. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Solvent Removal:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

Logical Workflow for Friedel-Crafts Alkylation



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Caption: Workflow for the synthesis of **1,3,5-Triisopropylbenzene**.

Purification

The crude product from the synthesis contains a mixture of mono-, di-, and tri-substituted isomers, with the 1,3,5-isomer being a major component. Purification can be achieved by fractional distillation or a chemical purification method.

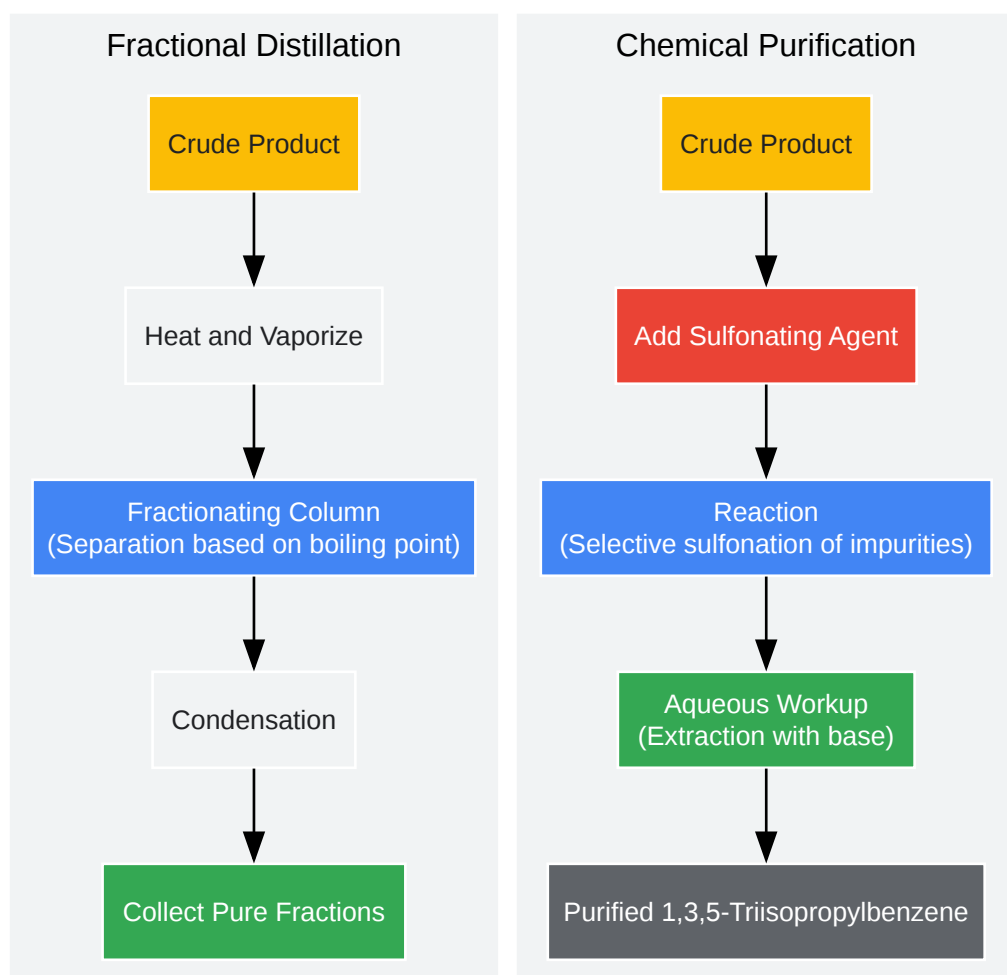
1. Fractional Distillation: Fractional distillation is effective for separating components with close boiling points. The crude product is subjected to distillation using a fractionating column (e.g., a Vigreux column) to separate the desired **1,3,5-triisopropylbenzene** from other isomers and unreacted starting materials.

2. Chemical Purification using a Sulfonating Agent: A patented method describes the purification of **1,3,5-triisopropylbenzene** by reacting the impure mixture with a sulfonating agent.^[7] The more reactive isomers are sulfonated and can then be removed by extraction.

Procedure Outline:

- Reaction: The impure **1,3,5-triisopropylbenzene** is mixed with a sulfonating agent (e.g., chlorosulfonic acid) at a controlled temperature (0-50 °C).
- Extraction: The reaction mixture is then extracted with water, followed by a base (e.g., sodium bicarbonate solution) or an aqueous alcoholic solution to remove the sulfonated byproducts.^[7]
- Final Wash and Drying: The organic layer containing the purified **1,3,5-triisopropylbenzene** is washed with water, dried, and the solvent (if any) is removed.

Purification Workflow Diagram



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Caption: Purification methods for **1,3,5-Triisopropylbenzene**.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of **1,3,5-Triisopropylbenzene**.

- ^1H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. It typically shows a singlet for the aromatic protons, a septet for the methine protons of the isopropyl groups, and a doublet for the methyl protons of the isopropyl groups.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the isopropyl groups.

Typical Experimental Parameters for NMR:

- Instrument: 400 MHz or 500 MHz NMR Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- ^1H NMR:
 - Pulse Program: Standard single-pulse sequence
 - Relaxation Delay: 1-2 seconds
 - Number of Scans: 16-32
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse sequence
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 1024 or more, depending on concentration

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For **1,3,5-Triisopropylbenzene**, the IR spectrum will show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, and C=C stretching of the aromatic ring.

Experimental Protocol for FTIR:

- Method: Attenuated Total Reflectance (ATR) or as a neat liquid film between salt plates (e.g., KBr or NaCl).
- Instrument: A standard FTIR spectrometer.
- Analysis Conditions:

- A background spectrum of the empty ATR crystal or clean salt plates is recorded.
- A small drop of the neat liquid is placed on the ATR crystal or between the salt plates.
- The spectrum is typically recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 16-32 scans.

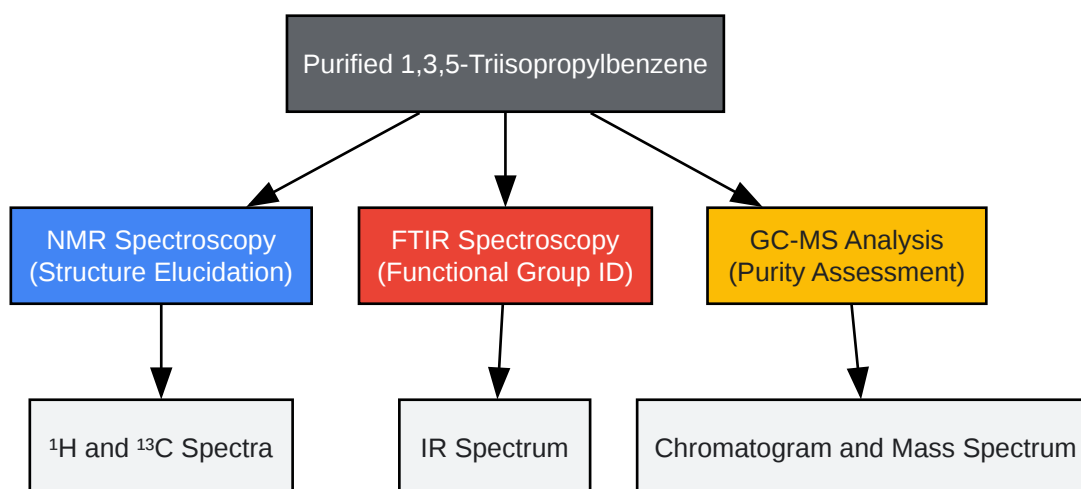
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of **1,3,5-Triisopropylbenzene** and to identify any impurities.

Typical GC-MS Protocol:

- Gas Chromatograph: A standard GC system coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injection: A small volume (e.g., 1 μL) of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected in split mode.
- Oven Temperature Program:
 - Initial temperature: 100 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: Increase to 250 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$.
 - Final hold: Hold at 250 $^{\circ}\text{C}$ for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.

Analytical Workflow Diagram



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Caption: Analytical workflow for **1,3,5-Triisopropylbenzene**.

Applications

1,3,5-Triisopropylbenzene serves as a valuable intermediate in the synthesis of specialty chemicals.[1] Its bulky isopropyl groups can provide steric hindrance, which is useful in controlling the selectivity of chemical reactions. It is also used in the production of polymers and resins, where it can enhance thermal stability.[1] Furthermore, its properties make it suitable for use in high-performance lubricants and as a solvent in organic reactions.[1]

Safety Information

1,3,5-Triisopropylbenzene is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[4] It is recommended to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

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